2-Methyl-6-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC20403239
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 2-methyl-6-(prop-2-ynylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O2/c1-3-4-10-8-5-7(9(13)14)11-6(2)12-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
| Standard InChI Key | VVMRVSIPMNDJQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NCC#C)C(=O)O |
Introduction
Synthesis of Related Pyrimidine Derivatives
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For compounds like 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, the process often includes optimizing reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. A common approach involves controlled temperatures and specific solvent systems to optimize yield and purity, similar to the synthesis of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid.
Applications in Medicinal Chemistry
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential therapeutic effects. Compounds with similar structures are explored for their anticancer, antimicrobial, and antiviral properties, making them valuable in drug discovery and development processes.
Research Findings and Future Directions
Research into pyrimidine derivatives continues to uncover their potential applications in various scientific fields. Ongoing studies aim to elucidate the precise mechanisms of action and biological interactions of these compounds, which could lead to novel therapeutic agents.
Data Table: Comparison of Related Pyrimidine Derivatives
| Compound | Molecular Weight (g/mol) | Substitutions | Potential Biological Activities |
|---|---|---|---|
| 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid | 191.19 | Methyl at 6, prop-2-yn-1-yl amino at 2, carboxylic acid at 4 | Antimicrobial, antiviral, anticancer |
| 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid | 205.21 | Methyl at 2, methyl(prop-2-yn-1-yl)amino at 6, carboxylic acid at 4 | Antimicrobial, antiviral, anticancer |
Given the lack of specific information on 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, the discussion focuses on related compounds and general properties of pyrimidine derivatives. Further research is needed to provide detailed insights into this specific compound's synthesis, properties, and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume